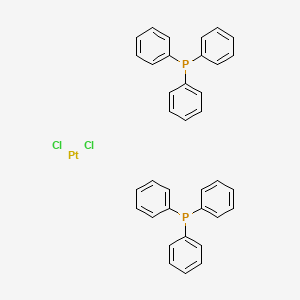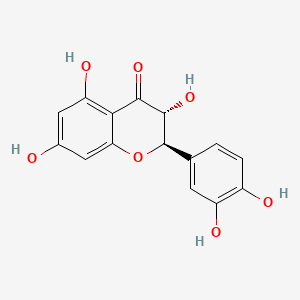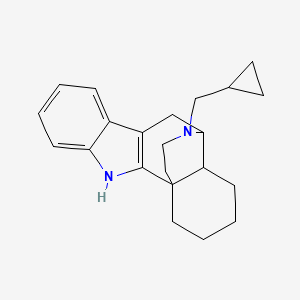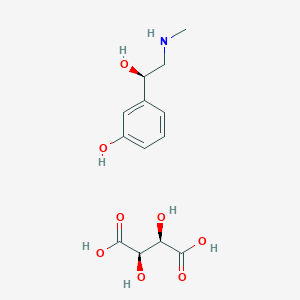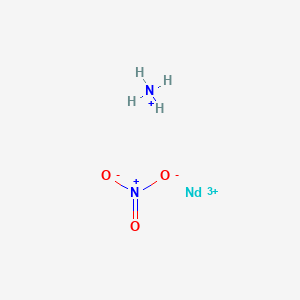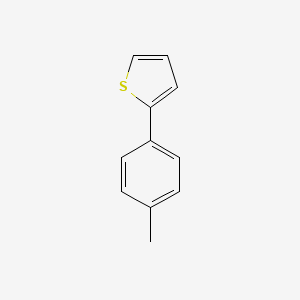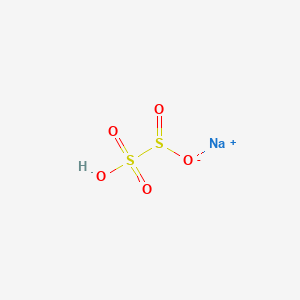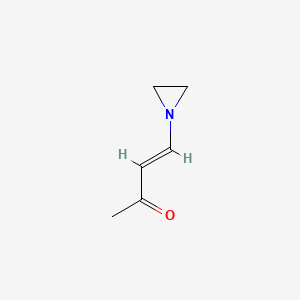
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is a synthetic organic compound belonging to the class of thiatricarbocyanine dyes. These compounds are known for their intense coloration and are often used in various scientific and industrial applications, including as fluorescent probes and in photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE typically involves the condensation of appropriate aldehydes with thiatriazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different absorption spectra.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, enabling visualization and tracking of biological processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE BROMIDE
- 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE CHLORIDE
Uniqueness
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is unique due to its specific iodide counterion, which can influence its solubility, stability, and interaction with biological targets. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
19208-25-4 |
|---|---|
Molecular Formula |
C30H31IN2S2 |
Molecular Weight |
610.61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


